amine](/img/structure/B15239994.png)
[1-(3,4-Dimethylphenyl)ethyl](2-methylpropyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dimethylphenyl)ethylamine is an organic compound with the molecular formula C14H23N It is a derivative of phenethylamine, featuring a dimethylphenyl group and a methylpropylamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethylphenyl)ethylamine typically involves the alkylation of 3,4-dimethylphenylacetonitrile with 2-methylpropylamine. The reaction is carried out under anhydrous conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of 1-(3,4-Dimethylphenyl)ethylamine may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon (Pd/C) may be used to enhance the reaction rate and selectivity. The final product is typically purified through distillation or recrystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(3,4-Dimethylphenyl)ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst (e.g., palladium on carbon) can convert the compound to its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amine derivatives
Substitution: Functionalized amines
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 1-(3,4-Dimethylphenyl)ethylamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a ligand in receptor binding studies. Its structural similarity to phenethylamine derivatives makes it a candidate for studying interactions with neurotransmitter receptors.
Medicine
In medicine, 1-(3,4-Dimethylphenyl)ethylamine may be investigated for its potential therapeutic effects. Its ability to interact with biological targets could lead to the development of new drugs for treating neurological disorders.
Industry
In industry, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of 1-(3,4-Dimethylphenyl)ethylamine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing physiological processes. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Phenethylamine: A simple amine with a similar structure but lacking the dimethylphenyl and methylpropyl groups.
Amphetamine: A well-known stimulant with structural similarities but different functional groups.
Methamphetamine: Another stimulant with a similar core structure but different substituents.
Uniqueness
1-(3,4-Dimethylphenyl)ethylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C14H23N |
|---|---|
Peso molecular |
205.34 g/mol |
Nombre IUPAC |
N-[1-(3,4-dimethylphenyl)ethyl]-2-methylpropan-1-amine |
InChI |
InChI=1S/C14H23N/c1-10(2)9-15-13(5)14-7-6-11(3)12(4)8-14/h6-8,10,13,15H,9H2,1-5H3 |
Clave InChI |
QDNDXYDFXZNMEO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C(C)NCC(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Cyclopropyl-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B15239911.png)
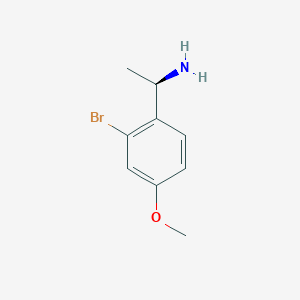
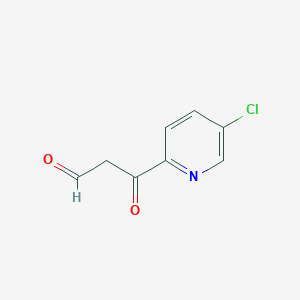
amine](/img/structure/B15239924.png)
![1-[2-(Thiophen-3-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B15239938.png)
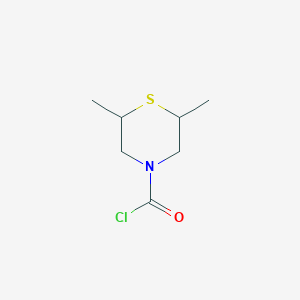
![2-{2-ethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B15239950.png)
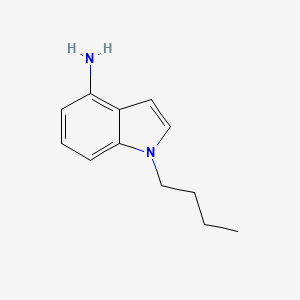
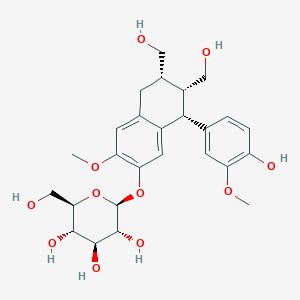
![4-Methyl-1-[(thiophen-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15239963.png)
![2-{1-[(Butan-2-yl)amino]propyl}phenol](/img/structure/B15239972.png)
![3-Bromo-8-methyl-2-(trifluoromethyl)imidazo[1,2-A]pyridine](/img/structure/B15239979.png)
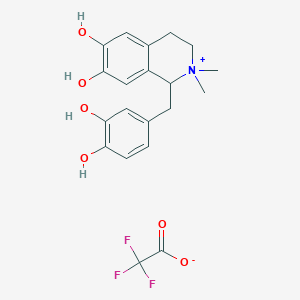
![N-[2-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)ethyl]thietan-3-amine](/img/structure/B15239998.png)
